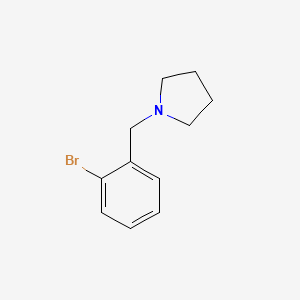

1-(2-Bromobenzyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Bromobenzyl)pyrrolidine” is a chemical compound with the CAS Number: 91130-46-0 . It has a molecular weight of 240.14 . The compound is stored at a temperature of 2-8°C and has a purity of 97%. It is in liquid form .

Synthesis Analysis

Pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The IUPAC name of “1-(2-Bromobenzyl)pyrrolidine” is 1-(2-bromobenzyl)pyrrolidine . The Inchi Code is 1S/C11H14BrN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 . The InChI key is HDIGDQKZWCNWPI-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“1-(2-Bromobenzyl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 240.14 . The compound is stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

- Researchers have identified bioactive molecules containing the pyrrolidine ring, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds exhibit target selectivity and potential therapeutic applications .

- Oktay et al. synthesized a series of 3-chloro-1-aryl pyrrolidine-2,5-diones, including derivatives of 1-(2-Bromobenzyl)pyrrolidine. These compounds were evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoenzymes (hCA I and hCA II). CA is involved in various diseases, making it an attractive drug target .

Medicinal Chemistry and Drug Discovery

Carbonic Anhydrase Inhibition

Chemical Synthesis and Functionalization

Safety and Hazards

The safety information for “1-(2-Bromobenzyl)pyrrolidine” includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do so. Continue rinsing) . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

“1-(2-Bromobenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The bromobenzyl group attached to the pyrrolidine ring could potentially influence the compound’s reactivity and interactions with biological targets.

The bromine atom is a heavy halogen that could potentially undergo halogen bonding with protein targets, influencing the compound’s biological activity. The benzyl group is a common structural motif in many biologically active compounds and could contribute to the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .

Propiedades

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIGDQKZWCNWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzyl)pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2509901.png)

![5-Bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B2509904.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2509907.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509912.png)

![4-[2-(2H-Tetrazol-5-yl)butyl]aniline](/img/structure/B2509914.png)

![(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl](/img/no-structure.png)